1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride
Description
1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride is a heterocyclic amine derivative featuring a benzo[h]quinoline core linked to a methanamine group, with a hydrochloride salt enhancing its solubility. The benzo[h]quinoline scaffold is a fused aromatic system comprising a naphthalene ring fused with a pyridine ring, conferring unique electronic and steric properties. This compound is structurally analogous to ligands used in catalytic metal complexes, such as osmium and ruthenium, which exhibit reactivity in organometallic transformations .
Properties
Molecular Formula |
C14H13ClN2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
benzo[h]quinolin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H12N2.ClH/c15-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)16-12;/h1-8H,9,15H2;1H |
InChI Key |
NLVVODSXNOZXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-Cyanoquinoline to 2-Aminomethylquinoline
A key synthetic step in preparing 1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride involves the catalytic hydrogenation of 2-cyanoquinoline. The process typically uses palladium on carbon as a catalyst under hydrogen atmosphere, followed by acid treatment to obtain the hydrochloride salt.
-
- A solution of 2-cyanoquinoline in acetic acid is treated with 5% palladium-on-carbon catalyst.
- The mixture is subjected to hydrogen gas at room temperature and an initial pressure of approximately 50 psi.
- After complete hydrogen uptake, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure.
- The residue is basified with aqueous sodium hydroxide and extracted into benzene.
- The benzene extract is dried and concentrated to yield 2-aminomethylquinoline, which is then converted to its hydrochloride salt by treatment with hydrogen chloride gas in an organic solvent.
-
Parameter Details Catalyst 5% Palladium on carbon Solvent Acetic acid, benzene Hydrogen Pressure 50 psi (approximate) Temperature Room temperature Yield Up to 88% (spectroscopic analysis) Post-treatment Basic aqueous workup, acidification with HCl
This method is well-established and provides a reliable route to the amine intermediate essential for further derivatization.
Formation of Hydrochloride Salt
The free base 2-aminomethylquinoline is converted into the hydrochloride salt by treatment with anhydrous hydrogen chloride gas in an organic solvent such as ether or methanol. This step improves the compound's stability and facilitates purification.
-
- The free amine is dissolved in anhydrous organic solvent.
- Hydrogen chloride gas is bubbled through the solution at controlled temperature.
- The resulting hydrochloride salt precipitates and is isolated by filtration.
-
Solvent Temperature Duration Remarks Methanol Room temp ~3 hours Under hydrogen chloride atmosphere Ether Room temp Variable Precipitation of salt
This salt formation step is crucial for obtaining the final product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 1-(Benzo[b]thiophen-7-yl)methanamine Hydrochloride (): Replaces the benzo[h]quinoline core with a benzo[b]thiophene, introducing a sulfur atom. This alters electronic properties (e.g., reduced aromaticity compared to nitrogen-containing quinoline) and may impact binding affinity in biological systems .
- (1-Benzofuran-2-yl)(phenyl)methanamine Hydrochloride (): Features a benzofuran core with a phenyl substituent.
Substituent Effects
- Fluorine and Methoxy Groups : Compounds like 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxythiophen-3-yl)methyl]methanamine Hydrochloride () demonstrate how electron-withdrawing (fluoro) and electron-donating (methoxy) groups modulate electronic density, affecting receptor interaction and metabolic stability .
- Chlorinated Derivatives: 1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine Hydrochloride () incorporates chlorine atoms, increasing molecular weight (280.6 g/mol) and steric bulk, which may hinder membrane permeability compared to the planar benzo[h]quinoline system.
Physicochemical Properties
A comparison of key physicochemical parameters is summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-{Benzo[h]quinolin-2-yl}methanamine HCl | C₁₄H₁₄ClN₂ | 245.73* | Extended π-system, planar structure |
| 1-(Benzo[b]thiophen-7-yl)methanamine HCl | C₁₁H₁₁ClN₂S | 238.73 | Sulfur-containing, reduced aromaticity |
| (1-Benzofuran-2-yl)(phenyl)methanamine HCl | C₁₅H₁₄ClNO | 259.73 | Oxygen heterocycle, phenyl substituent |
| 1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine HCl | C₁₂H₁₅Cl₃N | 280.60 | Chlorinated, sterically hindered |
*Calculated based on benzo[h]quinoline (C₁₃H₉N) + CH₂NH₂·HCl.
Key Observations :
- Chlorinated and cyclopentyl-containing analogs exhibit higher molecular weights and steric hindrance, which may reduce bioavailability .
Spectroscopic Data (NMR and HRMS)
Comparative NMR data highlights structural differences:
- Benzo[h]quinoline Derivative: Aromatic protons in the benzoquinoline core are expected to resonate downfield (δ 7.5–9.0 ppm) due to strong deshielding, as seen in similar quinoline systems.
- Benzo[b]thiophen-2-yl Methanamine HCl () : ¹H NMR (DMSO-d6) shows peaks at δ 7.85–7.40 ppm for thiophene protons, with distinct coupling patterns due to sulfur’s electronegativity .
- Fluorophenyl Derivatives () : ¹⁹F NMR signals (e.g., δ -115 ppm for 5-fluoro substituents) confirm electronic effects, while HRMS data validates molecular integrity .
Biological Activity
1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride is a compound belonging to the benzoquinoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[h]quinoline exhibit significant anticancer activities against various cancer cell lines. The compound this compound has been evaluated for its cytotoxic effects using the MTT assay, which measures cell viability.
Case Studies and Research Findings
-
Cytotoxicity Assessments :
- In a study involving several benzo[h]quinoline derivatives, compounds were tested against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines. The results indicated that certain derivatives had IC50 values comparable to doxorubicin, a standard chemotherapy drug. For instance, compound 3f exhibited IC50 values of 5.4 µM against H460 cells and 4.7 µM against MCF7 cells, demonstrating potent cytotoxicity .
Compound Cell Line IC50 (µM) 3f H460 5.4 3f MCF7 4.7 3e G361 5.3 3e HCT116 6.8 -
Mechanisms of Action :
- The anticancer activity of these compounds is believed to be mediated through oxidative stress-induced DNA damage and apoptosis. The expression levels of apoptosis-related genes such as ATM, Bax, and H2AX were significantly altered upon treatment with these compounds, indicating their role in triggering apoptotic pathways .
-
Structure-Activity Relationship (SAR) :
- The study highlighted that the presence of specific functional groups in the benzo[h]quinoline structure significantly influences their biological activity. For example, the introduction of furyl or thienyl groups at position 5 enhanced cytotoxic effects, suggesting that these modifications play a crucial role in the compound's effectiveness .
Additional Biological Activities
Beyond anticancer properties, benzo[h]quinoline derivatives have shown promise in other areas:
- Antimicrobial Activity : Some studies have indicated that benzo[h]quinoline derivatives possess antibacterial and antifungal properties, although specific data on this compound remains limited .
- Potential as Topoisomerase Inhibitors : Research suggests that certain benzoquinoline derivatives may act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair, thus providing another mechanism through which these compounds can exert their anticancer effects .
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Route A | Ethanol | HCl | 65 | 98 | |
| Route B | THF | NaH | 72 | 97 |
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms structural integrity. Key signals include aromatic protons (δ 7.5–9.0 ppm) and methylamine protons (δ 2.8–3.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ ions (e.g., m/z 229.1 for the free base) .
What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which may cause inflammation .
- Ventilation : Use fume hoods due to potential respiratory irritation from hydrochloride salt aerosols .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Questions
How can researchers address discrepancies in purity assessments using orthogonal analytical techniques?
Methodological Answer:
- Orthogonal Methods : Combine HPLC (for organic impurities), Karl Fischer titration (water content), and elemental analysis (C, H, N, Cl quantification) .
- Case Study : A purity discrepancy (97% by HPLC vs. 94% by elemental analysis) may indicate undetected inorganic salts. Thermogravimetric analysis (TGA) resolves this by quantifying residual solvents or counterions .
What in vitro and in vivo models are suitable for studying the compound's interaction with biological targets?
Methodological Answer:
- In Vitro :
- In Vivo :
What strategies are effective in modifying the compound's structure to enhance solubility without compromising activity?
Methodological Answer:
- Salt Forms : Exchange hydrochloride for mesylate or citrate salts to improve aqueous solubility .
- Prodrug Design : Introduce acetyl or PEGylated groups at the methanamine moiety, which hydrolyze in vivo to release the active compound .
- Substituent Effects : Adding polar groups (e.g., hydroxyl or methoxy) to the benzoquinoline ring enhances solubility but requires SAR studies to balance receptor affinity .
Q. Table 2: Solubility Optimization Strategies
| Strategy | Solubility (mg/mL) | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Mesylate Salt | 12.5 | 8 nM | |
| PEGylated Prodrug | 9.8 | 10 nM |
How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
